molecular formula C18H14N2O2 B4442845 N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4442845
M. Wt: 290.3 g/mol
InChI Key: PBKGNBBZQHCGTK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a pyridine ring, a phenyl ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a pyridine ring, phenyl ring, and furan ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(17-5-2-12-22-17)20-16-4-1-3-15(13-16)7-6-14-8-10-19-11-9-14/h1-13H,(H,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKGNBBZQHCGTK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}FURAN-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.